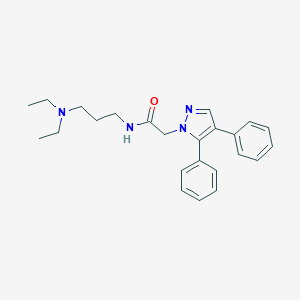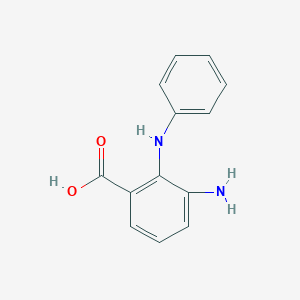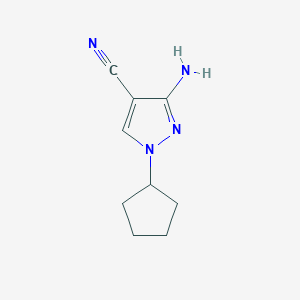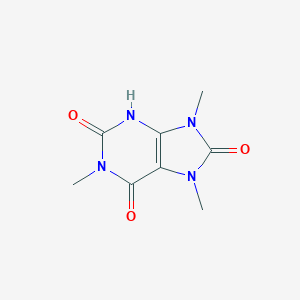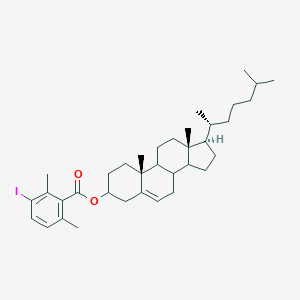
Cholesteryl 2,6-dimethyl-3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl 2,6-dimethyl-3-iodobenzoate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol and is commonly used as a probe for studying lipid-protein interactions.
Wirkmechanismus
The mechanism of action of cholesteryl 2,6-dimethyl-3-iodobenzoate involves its incorporation into lipid membranes. Once incorporated, the compound interacts with proteins that are present in the membrane, leading to changes in the fluorescence properties of the compound. These changes can be measured using fluorescence spectroscopy, allowing for the quantification of protein-lipid interactions.
Biochemische Und Physiologische Effekte
Cholesteryl 2,6-dimethyl-3-iodobenzoate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cholesteryl 2,6-dimethyl-3-iodobenzoate is its ability to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound is also non-toxic, making it safe for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of cholesteryl 2,6-dimethyl-3-iodobenzoate in scientific research. One potential application is in the study of lipid-protein interactions in disease states, such as cancer or neurodegenerative diseases. Another potential direction is the development of new probes based on cholesteryl 2,6-dimethyl-3-iodobenzoate that can be used to study other aspects of lipid biology, such as lipid metabolism or lipid signaling pathways. Additionally, the development of new techniques for measuring protein-lipid interactions using cholesteryl 2,6-dimethyl-3-iodobenzoate could lead to new insights into the role of lipids in cellular processes.
Synthesemethoden
The synthesis of cholesteryl 2,6-dimethyl-3-iodobenzoate involves the reaction of cholesterol with 2,6-dimethyl-3-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in a suitable solvent such as dichloromethane or chloroform and is typically carried out under anhydrous conditions. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cholesteryl 2,6-dimethyl-3-iodobenzoate is widely used in scientific research as a probe for studying lipid-protein interactions. It is commonly used to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound has been used to study the interactions between lipids and a variety of proteins, including ion channels, transporters, and signaling proteins.
Eigenschaften
CAS-Nummer |
124784-15-2 |
|---|---|
Produktname |
Cholesteryl 2,6-dimethyl-3-iodobenzoate |
Molekularformel |
C36H53IO2 |
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C36H53IO2/c1-22(2)9-8-10-23(3)29-14-15-30-28-13-12-26-21-27(17-19-35(26,6)31(28)18-20-36(29,30)7)39-34(38)33-24(4)11-16-32(37)25(33)5/h11-12,16,22-23,27-31H,8-10,13-15,17-21H2,1-7H3/t23-,27?,28?,29-,30?,31?,35+,36-/m1/s1 |
InChI-Schlüssel |
RJPYENJVQWBZAL-IPXOLVQISA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Synonyme |
2,6-DIBCE 2,6-dimethyl-3-iodobenzoate cholesterol ester cholesteryl 2,6-dimethyl-3-iodobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



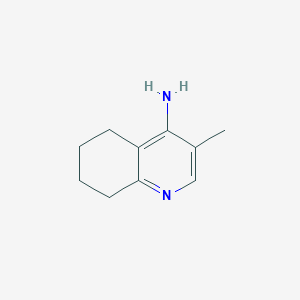
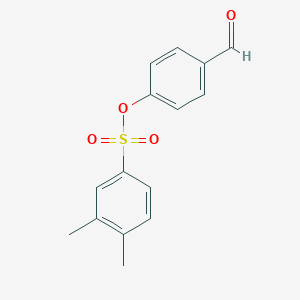
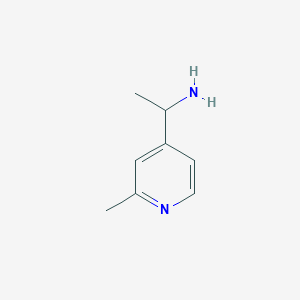
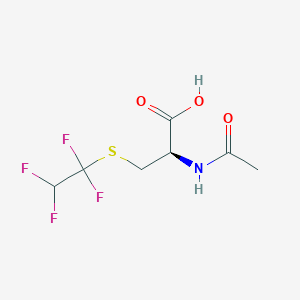
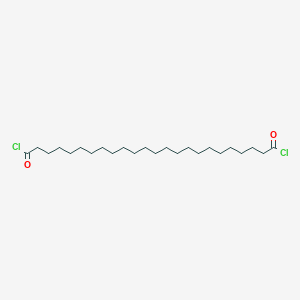
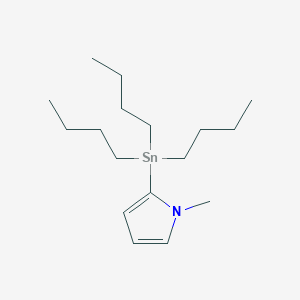
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
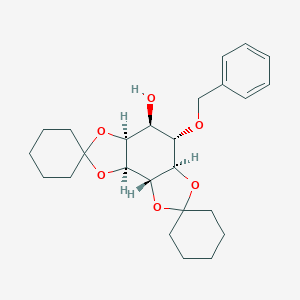
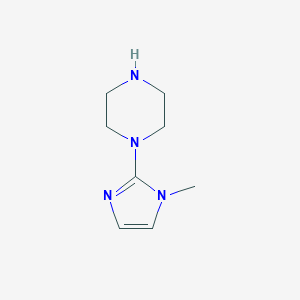
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
